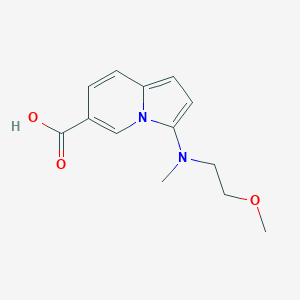![molecular formula C14H14O4 B11866525 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione CAS No. 61857-82-7](/img/structure/B11866525.png)
8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione is a spirocyclic compound characterized by a unique structure that includes a spiro carbon atom connecting two rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione typically involves the reaction of 6,10-dioxaspiro[4.5]decane-7,9-dione with phenyl-substituted reagents. One common method includes the reaction with 1,1-dimethoxy-n,n-dimethyl-methanamin in ethanol, followed by the addition of phenyl-substituted amines . The reaction conditions often involve moderate temperatures and the use of ethanol as a solvent.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as employing continuous flow reactors for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Phenyl-substituted amines in ethanol
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
8-Phenyl-6,10-dioxaspiro[4
Chemistry: Used as a building block for synthesizing more complex spirocyclic compounds.
Biology: Investigated for its potential antimicrobial and antitumor activities.
Medicine: Explored for its potential use in drug development, particularly for its unique structural properties.
Industry: Utilized in the development of new materials with specific optical and electronic properties
Mécanisme D'action
The mechanism of action of 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione involves its interaction with specific molecular targets. The compound’s unique spirocyclic structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
6,10-Dioxaspiro[4.5]decane-7,9-dione: A precursor to 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione.
8-(4-Hydroxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione: A similar compound with a hydroxybenzylidene group.
8-(4-Dimethylaminobenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione: Another related compound with a dimethylaminobenzylidene group
Uniqueness
This compound stands out due to its phenyl substitution, which imparts unique chemical and physical properties. This makes it particularly valuable for applications requiring specific interactions with molecular targets or unique material properties .
Propriétés
Numéro CAS |
61857-82-7 |
|---|---|
Formule moléculaire |
C14H14O4 |
Poids moléculaire |
246.26 g/mol |
Nom IUPAC |
8-phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione |
InChI |
InChI=1S/C14H14O4/c15-12-11(10-6-2-1-3-7-10)13(16)18-14(17-12)8-4-5-9-14/h1-3,6-7,11H,4-5,8-9H2 |
Clé InChI |
LZLMZNOQDKAIDB-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(C1)OC(=O)C(C(=O)O2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


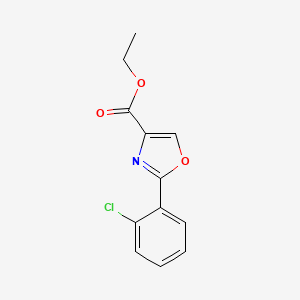
![1-Phenyl-[1,2,4]triazolo[4,3-A]quinoxaline](/img/structure/B11866448.png)

![8-(Cyclopropanecarbonyl)-5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B11866472.png)


![tert-Butyl 3-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate](/img/structure/B11866494.png)
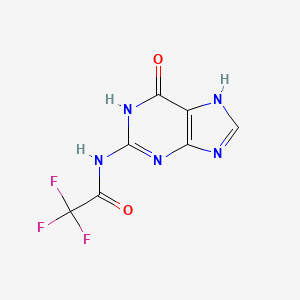
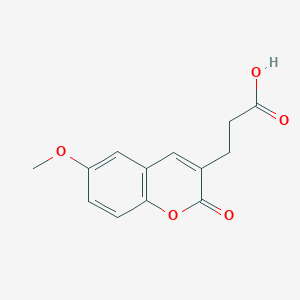

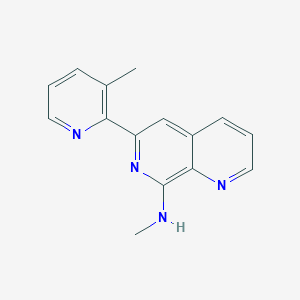
![2-Isopropyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carbonitrile](/img/structure/B11866539.png)

